

An In-depth Technical Guide on the Solubility of 4-Pentyloxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pentyloxyphenylboronic acid

Cat. No.: B116131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **4-pentyloxyphenylboronic acid**. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility, based on established methods for analogous boronic acids.

Physicochemical Properties

4-Pentyloxyphenylboronic acid is an organic compound that is often utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
CAS Number	146449-90-3	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1] [2]
Molecular Weight	208.06 g/mol	[1] [2]
Melting Point	98-100 °C	[1]
Boiling Point	355.3 ± 44.0 °C (Predicted)	[1] [2]
Density	1.06 ± 0.1 g/cm ³ (Predicted)	[1] [2]
pKa	8.71 ± 0.16 (Predicted)	[1]

Solubility Data

Quantitative solubility data for **4-pentyloxyphenylboronic acid** in various solvents is not readily available in published scientific literature. However, general qualitative descriptions and the behavior of structurally similar arylboronic acids can provide valuable insights into its expected solubility.

Qualitative Solubility Summary

Based on available information and the known properties of similar boronic acids, the following table summarizes the expected solubility of **4-pentyloxyphenylboronic acid**.

Solvent Class	Representative Solvents	Expected Solubility	Rationale and Supporting Evidence
Aqueous	Water	Low to Slightly Soluble	Arylboronic acids generally exhibit low solubility in water. For instance, the solubility of phenylboronic acid is 1.9 g/100 g of water at 20°C. The presence of the lipophilic pentyloxy group in 4-pentyloxyphenylboronic acid is expected to further decrease its aqueous solubility. [4] [5]
Alcohols	Methanol, Ethanol	Soluble	General chemical supplier information suggests solubility in alcohols. This is consistent with the polar nature of both the boronic acid moiety and the solvent.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	High Solubility	Phenylboronic acid shows high solubility in ethers. [5] [6] Ethers are common solvents for reactions involving boronic acids, such as the Suzuki-Miyaura coupling.

Ketones	Acetone, 3-Pentanone	High Solubility	Phenylboronic acid exhibits high solubility in ketones.[5][6]
Chlorinated Solvents	Chloroform, Dichloromethane	Moderate Solubility	Phenylboronic acid has moderate solubility in chloroform.[5][6]
Hydrocarbons	Methylcyclohexane, Hexanes	Very Low Solubility	Phenylboronic acid displays very low solubility in hydrocarbon solvents. [5][6] The non-polar nature of these solvents is not conducive to solvating the polar boronic acid.
Polar Aprotic	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Soluble	These solvents are generally effective at dissolving a wide range of organic compounds, including those with polar functional groups.

Experimental Protocols for Solubility Determination

The following are detailed experimental methodologies that can be employed to quantitatively determine the solubility of **4-pentyloxyphenylboronic acid**. These protocols are based on methods reported for other boronic acids.[4][7][8][9]

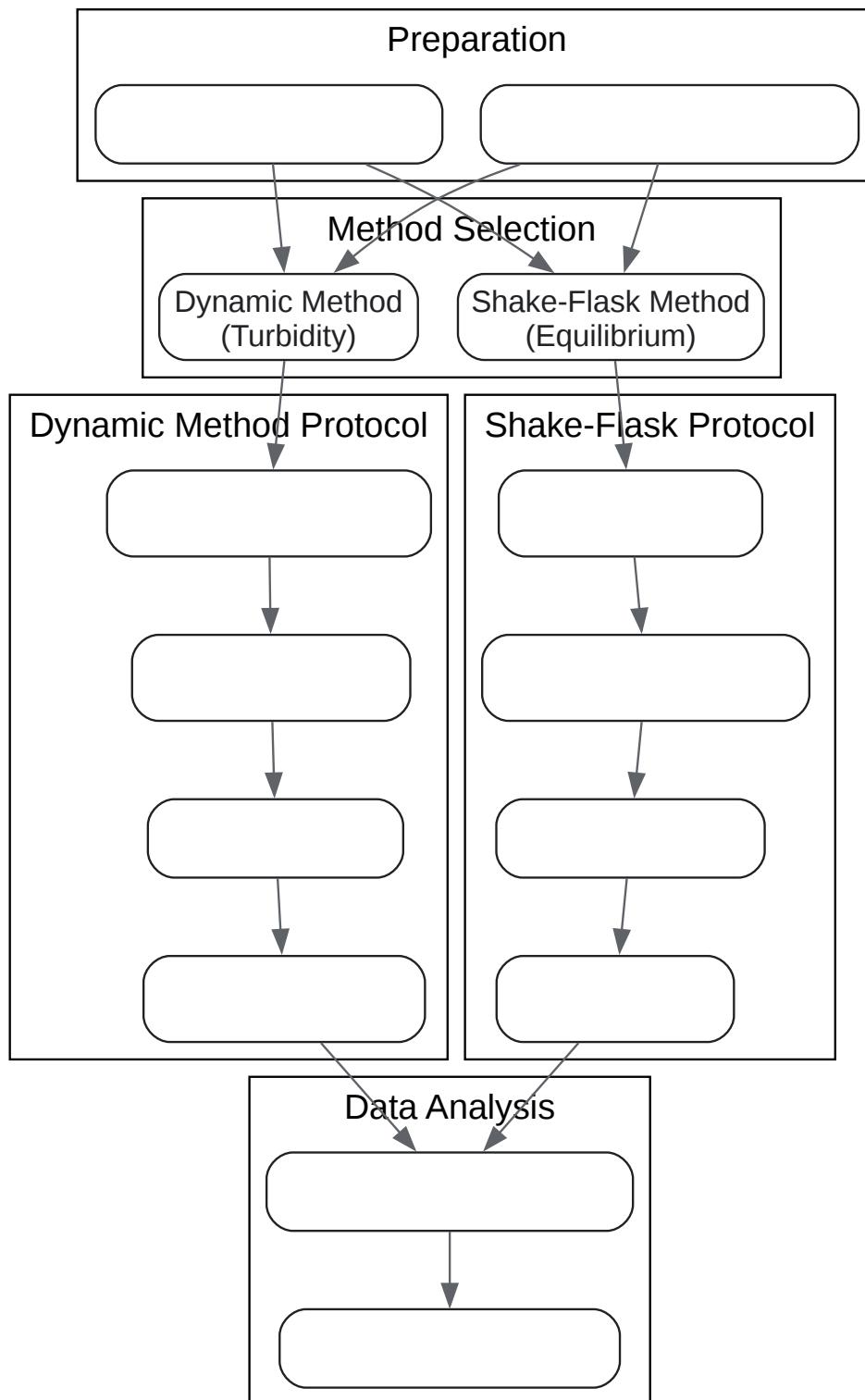
3.1. Dynamic (Turbidity) Method

This method is used to determine the temperature at which a known concentration of the solute completely dissolves in a solvent, which corresponds to a point on the solubility curve.

- Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a light source and detector (luminance probe) to measure the turbidity of the solution.
- Procedure:
 - A precise amount of **4-pentyloxyphenylboronic acid** and the chosen solvent are weighed into the glass vessel to create a mixture of known composition.
 - The mixture is heated at a controlled rate (e.g., 0.1 °C/min) while being continuously stirred.
 - The intensity of light transmitted through the solution is monitored by the luminance probe.
 - The temperature at which the last solid particles dissolve, indicated by a sharp increase in light transmittance (disappearance of turbidity), is recorded as the solubility temperature for that specific concentration.
 - The process is repeated with different concentrations to construct a solubility curve (solubility vs. temperature).

3.2. Thermodynamic (Shake-Flask) Method

This is a classic and reliable method for determining equilibrium solubility at a constant temperature.


- Apparatus: Vials with tight-fitting caps, a constant temperature shaker or agitator, and an analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectroscopy).
- Procedure:
 - An excess amount of solid **4-pentyloxyphenylboronic acid** is added to a series of vials, each containing a known volume of the desired solvent.
 - The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

- The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached. It is crucial that excess solid remains at the end of this period.
- After equilibration, the samples are allowed to stand to let the undissolved solid settle.
- An aliquot of the supernatant is carefully removed and filtered (using a filter compatible with the solvent) to remove any remaining solid particles.
- The concentration of **4-pentyloxyphenylboronic acid** in the clear filtrate is then determined using a suitable analytical technique. This concentration represents the equilibrium solubility at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like **4-pentyloxyphenylboronic acid**.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for **4-pentyloxyphenylboronic acid** remains elusive in public literature, a strong qualitative understanding can be inferred from the behavior of similar arylboronic acids. The compound is expected to be soluble in polar organic solvents such as alcohols, ethers, and ketones, and poorly soluble in water and nonpolar hydrocarbons. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer robust methods for in-house determination. A thorough understanding of solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Pharmaceutical and chemical intermediates, CAS#:146449-90-3,4-戊氧基苯硼酸,(4-PENTYLOXYPHENYL)BORONIC ACID [en.chemfish.com]
- 3. (4-PENTYLOXYPHENYL)BORONIC ACID | 146449-90-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of 4-Pentyloxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b116131#4-pentyloxyphenylboronic-acid-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com